Class-Level dCTPase Inhibitory Potency of Piperazinylpyridazine Scaffolds
A series of piperazin-1-ylpyridazine derivatives, structurally related to the target compound through a shared pyridazine core and LHS benzoylpiperazine motif, demonstrated dCTPase IC₅₀ values ranging from 19 nM to 2.8 μM in a biochemical assay using recombinant human dCTPase [1]. The most potent compound in the series (IC₅₀ = 19 nM, compound 15) featured a 3-chloro-2-methylphenyl LHS and a thiophen-2-ylmethanyl RHS, while compound 6, which carries a benzoyl-type LHS amide linkage analogous to the target compound, achieved an IC₅₀ of 240 nM [1]. However, because the target compound places a 3,5-dimethylpyrazole on the RHS (a motif not explored in the cited study), no direct potency inference can be made without dedicated experimental validation.
| Evidence Dimension | dCTPase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 6 (LHS: 2-(trifluoromethyl)benzoylpiperazine amide, RHS: benzyl): IC₅₀ = 240 nM; Compound 15 (LHS: 3-chloro-2-methylphenyl sulfonamide, RHS: thiophen-2-ylmethanyl): IC₅₀ = 19 nM |
| Quantified Difference | Class potency range spans >100-fold (19 nM–2.8 μM); target compound value unknown |
| Conditions | Recombinant human dCTPase, 11-point IC₅₀ curves, average of two replicates |
Why This Matters
Scientists procuring the compound for nucleotide-metabolism research should be aware of the scaffold's demonstrated dCTPase potential, but must independently verify the impact of the 3,5-dimethylpyrazole substitution.
- [1] Llona-Minguez, S., Höglund, A., Ghassemian, A., Desroses, M., Calderón-Montaño, J. M., Burgos Morón, E., ... & Helleday, T. (2017). Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. Journal of Medicinal Chemistry, 60(10), 4279–4292. View Source
